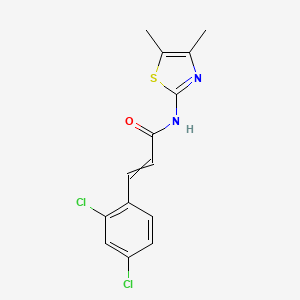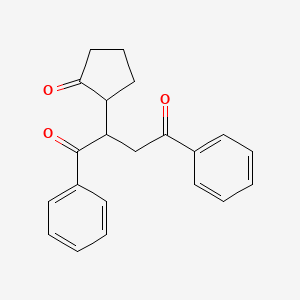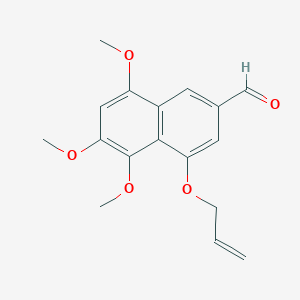
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- is a complex organic compound with the molecular formula C17H18O5. This compound is characterized by its naphthalene core, which is substituted with methoxy and propenyloxy groups. It is used in various scientific research fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- typically involves multi-step organic reactions. One common method includes the alkylation of 2-naphthalenecarboxaldehyde with appropriate reagents to introduce the methoxy and propenyloxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Análisis De Reacciones Químicas
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and propenyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include acidic or basic catalysts, specific temperatures, and controlled reaction times. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and the biological context.
Comparación Con Compuestos Similares
2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- can be compared with other similar compounds, such as:
2-Naphthalenecarboxaldehyde: Lacks the methoxy and propenyloxy groups, making it less versatile in certain reactions.
5,6,8-Trimethoxy-2-naphthaldehyde: Similar but lacks the propenyloxy group, affecting its reactivity and applications.
4-(2-Propenyloxy)-2-naphthaldehyde: Similar but lacks the methoxy groups, influencing its chemical properties and uses. The uniqueness of 2-Naphthalenecarboxaldehyde, 5,6,8-trimethoxy-4-(2-propenyloxy)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
828933-01-3 |
|---|---|
Fórmula molecular |
C17H18O5 |
Peso molecular |
302.32 g/mol |
Nombre IUPAC |
5,6,8-trimethoxy-4-prop-2-enoxynaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C17H18O5/c1-5-6-22-14-8-11(10-18)7-12-13(19-2)9-15(20-3)17(21-4)16(12)14/h5,7-10H,1,6H2,2-4H3 |
Clave InChI |
AJRRNXKJFONAHN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C2=C1C=C(C=C2OCC=C)C=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{4-[(Pyridin-3-yl)ethynyl]phenyl}methanol](/img/structure/B14219171.png)
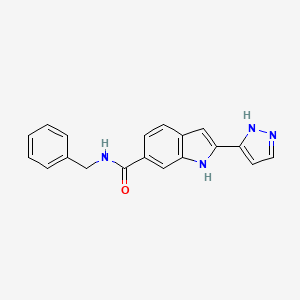
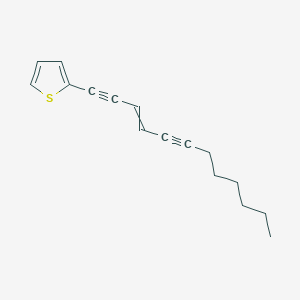
![Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14219182.png)
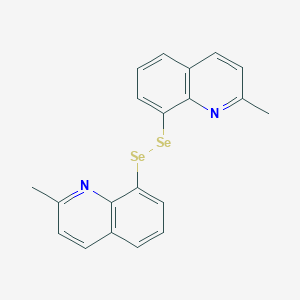
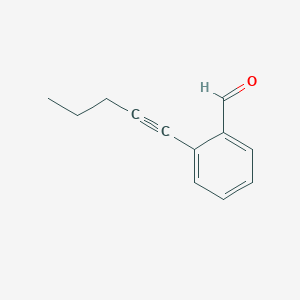
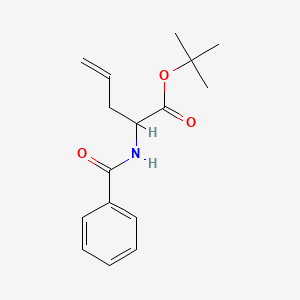
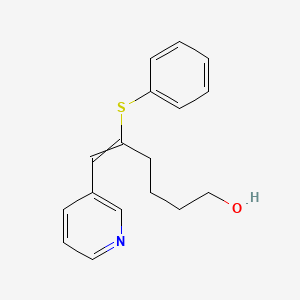

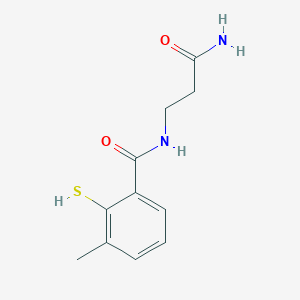
![4-[5-[(3,4-Difluorophenyl)methylamino]pyridin-3-yl]phenol](/img/structure/B14219224.png)
